trans-4-Amino-1-boc-3-hydroxypiperidine

Catalog No.
S728394
CAS No.
443955-98-4
M.F
C10H20N2O3
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Amino-1-boc-3-hydroxypiperidine

CAS Number

443955-98-4

Product Name

trans-4-Amino-1-boc-3-hydroxypiperidine

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1

InChI Key

KREUZCYJWPQPJX-HTQZYQBOSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N

Organic Synthesis:

trans-4-Amino-1-Boc-3-hydroxypiperidine is a valuable building block in organic synthesis due to the presence of several functional groups: a primary amine, a hydroxyl group, and a Boc (tert-butyloxycarbonyl) protecting group. The Boc group can be selectively removed under acidic conditions to reveal a reactive amine, allowing for further functionalization []. This molecule can be used as a starting material for the synthesis of various complex molecules, including:

  • Heterocyclic compounds: Due to its piperidine core structure, trans-4-Amino-1-Boc-3-hydroxypiperidine can be used as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities [].
  • Peptidomimetics: By incorporating this molecule into a peptide chain, researchers can create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as increased stability [].

** Medicinal Chemistry:**

The presence of the amine and hydroxyl functionalities makes trans-4-Amino-1-Boc-3-hydroxypiperidine an interesting scaffold for medicinal chemistry research. By introducing various substituents onto the molecule, researchers can explore its potential for various therapeutic applications, such as:

  • Development of enzyme inhibitors: The molecule's functional groups might enable it to bind to specific enzymes, potentially leading to the discovery of new drugs for various diseases [].
  • Ligand design: This compound could be used as a starting point for the design of ligands that bind to specific receptors in the body, potentially leading to new therapeutic agents [].

Trans-4-Amino-1-boc-3-hydroxypiperidine is a chemical compound characterized by a bicyclic structure featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an amino group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Typical of amines and hydroxyl groups. Key reactions include:

  • Acylation: The amino group can undergo acylation, forming amides.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Deprotection: The Boc group can be removed under acidic conditions, yielding 4-amino-3-hydroxypiperidine.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Trans-4-Amino-1-boc-3-hydroxypiperidine has been studied for its potential biological activities. It serves as an important chiral intermediate in the synthesis of various pharmaceuticals, including inhibitors targeting specific enzymes or receptors. For instance, it plays a role in the synthesis of ibrutinib, an anticancer drug that targets B-cell malignancies . Its structural features contribute to its ability to interact with biological molecules effectively.

Several synthetic routes have been developed for trans-4-Amino-1-boc-3-hydroxypiperidine:

  • Hydrogenation of Pyridines: 3-Hydroxypyridine can be hydrogenated to yield 3-hydroxypiperidine, which is then protected using Boc anhydride .
  • Chiral Synthesis: Utilizing chiral starting materials allows for the production of enantiomerically pure forms of the compound, enhancing its applicability in drug development .
  • Biocatalytic Processes: Recent studies have explored biocatalytic methods to synthesize this compound efficiently, leveraging enzymes to improve yields and selectivity .

Research into the interactions of trans-4-Amino-1-boc-3-hydroxypiperidine with biological targets has shown promising results. Its derivatives have been evaluated for binding affinity and efficacy against specific receptors or enzymes involved in disease processes. For example, studies indicate its relevance in developing inhibitors for therapeutic targets in oncology .

Trans-4-Amino-1-boc-3-hydroxypiperidine shares structural characteristics with several related compounds. Here are some similar compounds along with their comparisons:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-hydroxypiperidineNo Boc protectionMore reactive due to unprotected amino group
N-Boc-3-hydroxypiperidineSimilar piperidine corePrimarily used as an intermediate in peptide synthesis
N-Boc-4-amino-piperidineDifferent amino positionExhibits distinct biological activity
4-AminopiperidineLacks hydroxyl and Boc groupsMore basic; potential for different reactivity

Trans-4-Amino-1-boc-3-hydroxypiperidine is unique due to its specific combination of functional groups, which provides distinct reactivity profiles and biological activities compared to these similar compounds.

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE

Dates

Modify: 2023-08-15

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